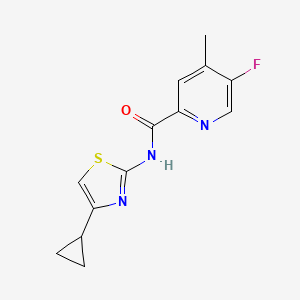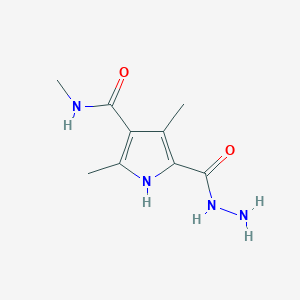
5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide, also known as CEP-26401, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known to target a specific enzyme known as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair pathways.
Aplicaciones Científicas De Investigación
Synthesis and Reactions
The synthesis and reactions involving compounds related to 5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide often engage in the formation of new heterocyclic structures. For instance, the interaction of certain pyrazole and pyrimidine derivatives with hydrazine hydrate leads to the creation of novel compounds with potential biological activities. These processes are characterized by the use of various analytical techniques such as IR, MS, NMR, and elemental analysis to establish the structures of the synthesized compounds (Hassan et al., 2014), (Chumachenko et al., 2013).
Biological Activities
Cytotoxic and Antimicrobial Activities
The cytotoxic activities of new heterocyclic compounds, including derivatives of this compound, have been investigated. Some compounds exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents. Moreover, antimicrobial studies on these compounds reveal promising activities against a range of microbial strains, suggesting their utility in developing new antimicrobial agents (Hebishy et al., 2020), (El-Salam et al., 2012).
Synthetic Methodologies
Novel Synthetic Routes
Innovative synthetic methodologies have been developed to construct complex heterocyclic frameworks starting from compounds akin to this compound. These methods often involve multicomponent reactions, cyclocondensations, and the use of green chemistry principles such as ultrasound-assisted synthesis, providing efficient and environmentally friendly approaches to the construction of biologically active heterocycles (Martinez-Ariza et al., 2014), (Eftekhari‐Sis et al., 2013).
Propiedades
IUPAC Name |
5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-4-6(8(14)11-3)5(2)12-7(4)9(15)13-10/h12H,10H2,1-3H3,(H,11,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKVUVDOAODKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NC)C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-[(3-Methylbenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2610183.png)
![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2610186.png)
![[1-Amino-4-(difluoromethyl)cyclohexyl]methanol](/img/structure/B2610187.png)

![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide](/img/structure/B2610190.png)
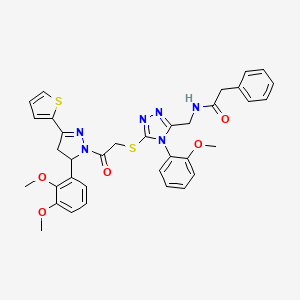
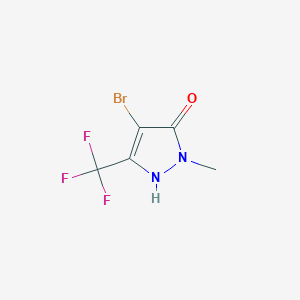

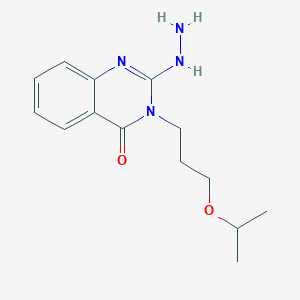
![pyrazin-2-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2610196.png)
![3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2610197.png)
